Datp

Beschreibung

dATP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2'-Deoxyadenosine 5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.

Deoxyadenosine triphosphate (dATP) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. dATP contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive dATP analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.

dATP is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to unlabeled parent cpd

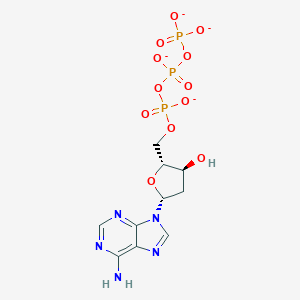

Structure

3D Structure

Eigenschaften

IUPAC Name |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYVUBYJARFZHO-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895848 | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1927-31-7, 67460-17-7 | |

| Record name | dATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067460177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dATP | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2'-Deoxyadenosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8KCC8SH6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual Identity of dATP: Substrate and Master Regulator

Topic: The Function of dATP in DNA Replication: Substrate Mechanics and Allosteric Control Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of high-fidelity DNA replication, Deoxyadenosine triphosphate (dATP) functions far beyond its role as a mere building block.[1] While it serves as the thermodynamic substrate for adenylate incorporation by DNA polymerases, its supraphysiological accumulation acts as a potent "kill switch" for cellular proliferation.

For researchers in oncology and immunology, understanding dATP is not about memorizing the polymerase cycle; it is about mastering the Ribonucleotide Reductase (RNR) feedback loop . This guide dissects the molecular mechanics of dATP incorporation, its dominant role in allosteric inhibition of dNTP synthesis, and the experimental protocols required to quantify these pools in therapeutic contexts.

Part 1: Mechanistic Enzymology (The Substrate Role)

The Polymerase Incorporation Cycle

At the replication fork, dATP serves as the energy-rich substrate for the elongation of the primer strand opposite a thymine template.[1] This process is driven by the hydrolysis of the

-

Steric Selection: High-fidelity polymerases (e.g., Pol

, Pol -

The Chemical Step: The 3'-hydroxyl group of the primer terminus attacks the

-phosphate of the incoming dATP.[2] -

Thermodynamics: The reaction releases pyrophosphate (

). The subsequent hydrolysis of

Kinetic Parameters

In pre-steady-state kinetics, the efficiency of dATP incorporation is defined by

-

Fidelity Check: If dATP binds opposite a non-complementary base (e.g., Cytosine), the

drops by orders of magnitude (

Visualization: The Polymerase Incorporation Logic

Figure 1: The kinetic pathway of dATP incorporation. Note that the conformational change (induced fit) is the primary fidelity checkpoint before chemical catalysis.

Part 2: The Regulatory Checkpoint (RNR Allostery)

This is the critical section for drug development. dATP is the primary negative regulator of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in de novo dNTP synthesis.[4]

The Two-Site Model

Mammalian RNR (Class Ia) contains two distinct allosteric sites on the R1 (

-

The Specificity Site (S-site): Regulates which dNTP is made.

-

The Activity Site (A-site / N-terminal Cone): Regulates total enzyme turnover.

The "Kill Switch" Mechanism

Binding of dATP to the A-site induces the formation of an inactive hexameric state (

-

Result: Total cessation of dNTP synthesis.

-

Clinical Consequence: Cells starve of dCTP, dTTP, and dGTP, leading to replication fork collapse and apoptosis. This is the pathology behind Adenosine Deaminase (ADA) Deficiency (SCID), where dATP accumulates to toxic levels.[9][11]

Visualization: RNR Feedback Loop

Figure 2: The allosteric control of RNR. Note the bifurcation: low dATP balances pools via the Specificity site, while high dATP shuts down the enzyme via the Activity site.

Part 3: Experimental Protocols

For scientists developing nucleoside analogs or studying replication defects, quantifying dATP pools and polymerase kinetics is mandatory.

Protocol A: Quantitative Analysis of Intracellular dATP (LC-MS/MS)

Rationale: dATP turnover is rapid. Standard extractions often result in dephosphorylation to dA or ADP. This protocol uses TCA extraction to preserve the triphosphate state.

-

Cell Lysis & Extraction:

-

Harvest

cells. Rapidly wash with ice-cold PBS. -

Add 200

L of 10% Trichloroacetic Acid (TCA) containing stable isotope-labeled internal standards ( -

Incubate on ice for 10 min. Vortex vigorously.

-

Centrifuge at 15,000

for 5 min at 4°C.

-

-

Neutralization:

-

Collect supernatant.[12] Neutralize immediately with a Freon-amine mixture (1,1,2-trichlorotrifluoroethane:trioctylamine, 4:1 v/v) to remove TCA without diluting the sample.

-

-

LC-MS/MS Setup:

-

Column: Porous Graphitic Carbon (Hypercarb) or Anion Exchange (WAX). Note: C18 columns retain dNTPs poorly.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 10 (adjust with Ammonia).

-

Mobile Phase B: Acetonitrile.

-

Transition: Monitor MRM transition

(Parent

-

Protocol B: Pre-Steady-State Kinetics (Quench-Flow)

Rationale: Steady-state kinetics (

-

Reactants:

-

Syringe A: DNA Polymerase (e.g., 200 nM) + 5'-

-labeled Primer/Template DNA (100 nM). -

Syringe B: dATP (varying concentrations, 5

M - 500

-

-

Reaction:

-

Rapidly mix Syringe A and B in a chemical quench-flow instrument (e.g., KinTek).

-

Incubate for times ranging from 5 ms to 500 ms.

-

Quench: Stop reaction with 0.5 M EDTA (chelates

).

-

-

Analysis:

-

Resolve products on a 15% denaturing PAGE sequencing gel.

-

Quantify product vs. substrate. Fit data to the equation:

-

Plot

vs. [dATP] to determine

-

References

-

Mechanism of dATP Inhibition of RNR: Fairman, J. W., et al. (2011).[5] Structural basis for the allosteric regulation of human ribonucleotide reductase by dATP.

-

RNR Oligomerization (The Hexamer State): Ando, N., et al. (2016). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer.

-

ADA Deficiency and dATP Toxicity: Sauer, A. V., et al. (2012). Adenosine deaminase deficiency: a review of mechanisms and therapies.

-

LC-MS/MS Protocol for dNTPs: Cohen, S., et al. (2009). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels.

-

Pre-Steady-State Kinetics Methodology: Johnson, K. A. (1995).[6] Rapid kinetic analysis of presynthetic conformational changes in DNA polymerase T7.

Sources

- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 2. Mechanism of Deoxyguanosine Diphosphate Insertion by Human DNA Polymerase β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-steady-state Kinetic Analysis of a Family D DNA Polymerase from Thermococcus sp. 9°N Reveals Mechanisms for Archaeal Genomic Replication and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy [frontiersin.org]

- 5. fHow ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase | bioRxiv [biorxiv.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pre-Steady-State Kinetic Characterization of an Antibiotic-Resistant Mutation of Staphylococcus aureus DNA Polymerase PolC | bioRxiv [biorxiv.org]

- 11. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

structure of deoxyadenosine triphosphate

An In-depth Technical Guide to the Core Structure of Deoxyadenosine Triphosphate (dATP)

Abstract

Deoxyadenosine triphosphate (dATP) is a cornerstone molecule in molecular biology, serving as one of the four essential precursors for the synthesis of deoxyribonucleic acid (DNA).[1] Its precise molecular architecture is fundamental to its function, dictating its specific incorporation into the growing DNA strand and its role in regulating the overall pool of deoxynucleotides. This guide provides a detailed examination of the structural components of dATP, the critical covalent linkages that define its form, and the direct relationship between its structure and its biological functions. We will explore its constituent parts—the adenine nucleobase, the deoxyribose sugar, and the triphosphate moiety—and analyze the N-glycosidic and high-energy phosphoanhydride bonds. Furthermore, a comparative analysis with adenosine triphosphate (ATP) will illuminate the profound functional consequences of a seemingly minor structural difference. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of dATP's structure and function.

Introduction: The Central Role of dATP in DNA Metabolism

In the cellular milieu, the fidelity of genetic inheritance rests upon the precise synthesis and repair of DNA. This process is fundamentally dependent on a supply of deoxynucleoside triphosphates (dNTPs), which act as the monomeric building blocks for DNA polymerases.[2] Deoxyadenosine triphosphate (dATP), alongside dGTP, dCTP, and dTTP, is one of these four essential substrates.[1] Its primary role is to be incorporated into a new DNA strand opposite a thymine base in the template strand, forming a stable A-T base pair that is critical for the integrity of the DNA double helix.[1][3] Beyond its role as a building block, dATP is also a critical allosteric regulator of nucleotide metabolism, ensuring a balanced supply of all four dNTPs for DNA replication.[1][2] Understanding the structure of dATP is therefore not merely an academic exercise; it is essential for comprehending the mechanics of DNA replication, repair, and mutagenesis, and for the rational design of therapeutic agents that target these pathways.

The Molecular Architecture of dATP

dATP is a purine nucleoside triphosphate composed of three distinct chemical subunits: a nitrogenous base, a pentose sugar, and a chain of three phosphate groups.[4] The specific nature of each component defines the molecule's identity and biological activity.

The Adenine Nucleobase

The nitrogenous base of dATP is adenine, a purine derivative characterized by a double-ring structure composed of carbon and nitrogen atoms.[5] This aromatic structure is responsible for the molecule's ability to form two specific hydrogen bonds with its complementary base, thymine, a pyrimidine. This A-T pairing is a fundamental principle of DNA structure, ensuring the accurate replication of the genetic code.[3]

The Deoxyribose Sugar

Adenine is covalently linked to a five-carbon sugar, deoxyribose.[6] The defining feature of this sugar, and what distinguishes dATP from its ribonucleotide counterpart ATP, is the absence of a hydroxyl (-OH) group at the 2' (two-prime) carbon position of the pentose ring.[7][8] Instead, it has a hydrogen atom.[7] This single atomic difference is of immense biological significance. The lack of the 2'-hydroxyl group makes DNA chemically more stable and less susceptible to hydrolysis than RNA, a crucial attribute for a molecule that serves as the long-term repository of genetic information.[9]

The Triphosphate Moiety

Attached to the 5' carbon of the deoxyribose sugar is a chain of three phosphate groups, designated alpha (α), beta (β), and gamma (γ), starting from the one closest to the sugar.[4][10] This triphosphate chain is the powerhouse of the molecule, not in the same pervasive energetic sense as ATP, but as the source of the energy required for its own incorporation into DNA.

Key Covalent Linkages and Stereochemistry

The three components of dATP are held together by specific covalent bonds, the nature of which is critical to the molecule's stability and reactivity.

The N-Glycosidic Bond

The adenine base is linked to the 1' carbon of the deoxyribose sugar via a β-N-glycosidic bond.[11][12] This bond forms between the N9 atom of the purine ring and the C1' of the sugar.[10] The formation of this bond creates the nucleoside known as deoxyadenosine. The N-glycosidic bond is stable but can be hydrolyzed under certain conditions, a process that, if it occurs within DNA, can lead to mutations if not repaired.[12][13]

Phosphoester and Phosphoanhydride Bonds

The triphosphate chain is connected to the deoxyadenosine nucleoside via a phosphoester bond between the 5'-hydroxyl group of the sugar and the α-phosphate.[10] The α, β, and γ phosphates are linked to each other by two high-energy phosphoanhydride bonds.[14][15] These bonds are termed "high-energy" because their hydrolysis releases a significant amount of free energy (approximately 30.5 kJ/mol).[16] This energy is harnessed during DNA synthesis; the cleavage of the bond between the α and β phosphates, releasing pyrophosphate (PPi), drives the formation of the phosphodiester bond that incorporates the resulting deoxyadenosine monophosphate (dAMP) into the growing DNA strand.[4][17]

Caption: Core components and linkages of deoxyadenosine triphosphate (dATP).

Comparative Structural Analysis: dATP vs. ATP

The primary structural difference between dATP and ATP lies in the pentose sugar component.[7] ATP contains a ribose sugar, which has a hydroxyl group at the 2' position, whereas dATP contains deoxyribose, which has only a hydrogen atom at that position.[5][8]

| Feature | Deoxyadenosine Triphosphate (dATP) | Adenosine Triphosphate (ATP) |

| Pentose Sugar | Deoxyribose | Ribose |

| Group at 2' Carbon | Hydrogen (-H) | Hydroxyl (-OH) |

| Primary Role | Building block for DNA synthesis[9] | Cellular energy currency, RNA building block[7][9] |

| Chemical Stability | Higher | Lower (more prone to hydrolysis) |

This distinction dictates their vastly different roles in the cell. The 2'-hydroxyl group of ribose makes ATP a suitable monomer for RNA synthesis and allows it to participate in a wide range of enzymatic reactions as the universal energy currency.[9] Conversely, the absence of this group in dATP is a strict requirement for its role as a DNA precursor, contributing to the greater stability of the DNA double helix.[9]

Physicochemical Properties

The structural composition of dATP gives rise to specific physical and chemical properties that are important for its handling in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | [1] |

| Molecular Weight | 491.18 g/mol | [4][18] |

| Lambda max (λmax) | 259 nm | [19] |

| Molar Extinction Coefficient (ε) at λmax | 15,200 L mol⁻¹ cm⁻¹ (at pH 7.0) | [19] |

| Appearance | White amorphous powder | [20] |

Biological Significance Stemming from Structure

The biological functions of dATP are a direct consequence of its three-dimensional structure.

Substrate for DNA Polymerase

During DNA replication, DNA polymerase catalyzes the addition of dNTPs to a growing DNA strand.[4] The structure of dATP is precisely complementary to the active site of the polymerase when the template strand presents a thymine base. The polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the growing DNA chain on the α-phosphate of dATP.[4] This reaction forms a new phosphodiester bond and releases pyrophosphate (β- and γ-phosphates), which is subsequently hydrolyzed, making the overall reaction irreversible and driving DNA synthesis forward.[4]

Caption: Workflow of dATP as a substrate for DNA polymerase.

Allosteric Regulation of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates (like ADP) into deoxyribonucleoside diphosphates (dADP), a rate-limiting step in dNTP synthesis.[1][21] dATP itself acts as a potent allosteric inhibitor of RNR.[2] When dATP levels are high, it binds to an allosteric site on the RNR enzyme, inhibiting its activity and shutting down the production of all dNTPs.[1] This negative feedback mechanism is crucial for maintaining a balanced pool of deoxynucleotides, as an imbalance can lead to increased mutation rates and genomic instability.[1]

Caption: Negative feedback loop where dATP inhibits RNR activity.

Experimental Protocols for Analysis

Analyzing the concentration and functional impact of dATP is a common requirement in molecular biology and drug development.

Protocol: Quantification of dATP by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of dATP in a cellular extract.

Methodology:

-

Cell Lysate Preparation: Harvest cells and prepare a neutralized acid extract (e.g., using trichloroacetic acid or perchloric acid precipitation followed by neutralization with potassium carbonate) to release intracellular nucleotides.

-

Chromatographic Separation:

-

Column: Use a strong anion-exchange (SAX) column.

-

Mobile Phase: Employ a gradient elution system.

-

Buffer A: Low-concentration phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.5).

-

Buffer B: High-concentration phosphate buffer (e.g., 500 mM KH₂PO₄, pH 3.5).

-

-

Gradient: Run a linear gradient from 0% to 100% Buffer B over 30-40 minutes. The negatively charged phosphate groups of dATP will interact with the stationary phase, and elution will occur as the salt concentration increases.

-

-

Detection: Monitor the column eluate using a UV detector set to 259 nm, the absorbance maximum for adenine.[19]

-

Quantification: Prepare a standard curve using known concentrations of pure dATP. Compare the peak area of the dATP peak from the cell lysate to the standard curve to determine its concentration. The identity of the peak should be confirmed by co-elution with a pure dATP standard.

Protocol: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: To determine the inhibitory effect of dATP on RNR activity. This protocol is based on the principle of measuring the conversion of a radiolabeled ribonucleoside diphosphate to its deoxy form.[21]

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Purified RNR enzyme.

-

A radiolabeled substrate, such as [³H]-CDP (cytidine diphosphate).

-

A suitable buffer (e.g., HEPES buffer, pH 7.6) containing necessary cofactors (e.g., ATP as an activity effector, MgCl₂, DTT).

-

-

Inhibitor Addition: To a series of reaction tubes, add varying concentrations of dATP (the inhibitor). Include a control tube with no dATP.

-

Initiation and Incubation: Initiate the reaction by adding the RNR enzyme. Incubate at 37°C for a specified time (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding an excess of a strong acid, such as perchloric acid.

-

Product Separation:

-

Add a carrier (unlabeled dCDP) and an enzyme (e.g., snake venom phosphodiesterase) to convert the [³H]-dCDP product to the deoxynucleoside, [³H]-dC.

-

Separate the deoxycytidine ([³H]-dC) from the cytidine ([³H]-C) and other components using boronate affinity chromatography (only the ribonucleosides will bind).

-

-

Quantification: Measure the radioactivity of the eluted [³H]-dC product using liquid scintillation counting.

-

Data Analysis: Plot the amount of product formed against the concentration of dATP. Calculate the IC₅₀ value, which is the concentration of dATP required to inhibit RNR activity by 50%.

Conclusion

The is a masterclass in molecular design, where each component is exquisitely tailored for its specific and vital roles. The adenine base provides the coding information, the triphosphate tail supplies the energy for polymerization, and the defining deoxyribose sugar ensures the stability required for a genomic molecule. This intricate architecture not only makes dATP a fundamental building block of life but also a critical regulatory molecule. A thorough, technical understanding of this structure is indispensable for professionals seeking to innovate in fields ranging from cancer chemotherapy to gene therapy and diagnostics.

References

-

baseclick. dATP: Role in DNA Synthesis, Research & Applications. [Link]

-

Excedr. (2022, February 7). dATP: What Is Deoxyadenosine Triphosphate?. [Link]

-

Grokipedia. Deoxyadenosine triphosphate. [Link]

-

Wikipedia. Deoxyadenosine triphosphate. [Link]

-

Oreate AI Blog. (2026, January 15). ATP vs. dATP: Understanding the Key Differences and Their Roles in Nucleic Acid Synthesis. [Link]

-

Pediaa.Com. (2018, December 1). What is the Structural Difference Between ATP and dATP. [Link]

-

Fiveable. (2025, August 15). DATP Definition. [Link]

-

brainly.com. (2019, February 26). [FREE] What is the structural difference between ATP and dATP?. [Link]

-

ResearchGate. (2012, January). Chemical structure of (a) deoxyadenosine triphosphate (b) l-Asp-dAMP... [Link]

-

Proprep. What is a phosphoanhydride bond and where is it found?. [Link]

-

Biology Online Dictionary. Deoxyadenosine triphosphate Definition and Examples. [Link]

-

T3DB. (2014, August 29). Deoxyadenosine triphosphate (T3D4278). [Link]

-

Oreate AI Blog. (2026, January 15). Understanding the Differences Between ATP and dATP. [Link]

-

Name That Molecule 2020 Challenge. Deoxyadenosine Triphosphate. [Link]

-

Fiveable. (2025, August 15). Phosphoanhydride bonds Definition. [Link]

-

ResearchGate. (2019, October 12). (PDF) The phosphoanhydride bond: One cornerstone of life. [Link]

-

Portland Press. (2019, August 1). The phosphoanhydride bond: one cornerstone of life. [Link]

-

FooDB. (2011, September 21). Showing Compound dATP (FDB022674). [Link]

-

Yeast Metabolome Database. dATP (YMDB00700). [Link]

-

Chemistry LibreTexts. (2022, July 20). 10.5: N-glycosidic Bonds. [Link]

-

Quora. (2016, March 12). How does a glycosidic bond occur in DNA?. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025, December 26). Which Molecules Contain Phosphoanhydride Bonds?. [Link]

-

Wikipedia. Glycosidic bond. [Link]

-

PubChem - NIH. Datp | C10H16N5O12P3 | CID 15993. [Link]

-

Chemistry Stack Exchange. (2021, October 25). Do the phosphoester and glycosidic bonds of dNTPs increase thermal stability?. [Link]

-

YouTube. (2022, March 26). Bonds in ATP: GATE 2020. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. fiveable.me [fiveable.me]

- 3. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 4. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 5. biologyonline.com [biologyonline.com]

- 6. Future Engineers :: Name That Molecule 2020 Challenge :: Gallery :: Deoxyadenosine Triphosphate [futureengineers.org]

- 7. pediaa.com [pediaa.com]

- 8. brainly.com [brainly.com]

- 9. ATP vs. dATP: Understanding the Key Differences and Their Roles in Nucleic Acid Synthesis - Oreate AI Blog [oreateai.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. proprep.com [proprep.com]

- 15. letstalkacademy.com [letstalkacademy.com]

- 16. fiveable.me [fiveable.me]

- 17. Understanding the Differences Between ATP and dATP - Oreate AI Blog [oreateai.com]

- 18. Datp | C10H16N5O12P3 | CID 15993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. neb.com [neb.com]

- 20. 2'-Deoxyadenosine 5'-triphosphate | 1927-31-7 [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

dATP as an Allosteric Regulator of Ribonucleotide Reductase: A Technical Guide for Researchers

This guide provides an in-depth exploration of the intricate allosteric regulation of ribonucleotide reductase (RNR) by 2'-deoxyadenosine triphosphate (dATP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the core mechanisms, experimental considerations, and therapeutic implications of this critical biological interaction.

Introduction: The Central Role of Ribonucleotide Reductase and the Imperative of Allosteric Control

Ribonucleotide reductase is the linchpin enzyme in the de novo synthesis of deoxyribonucleotides, the fundamental building blocks of DNA.[1][2] By catalyzing the conversion of ribonucleoside diphosphates (NDPs) to their deoxyribonucleoside diphosphate (dNDPs) counterparts, RNR directly controls the cellular pool of precursors for DNA replication and repair.[3] Given this pivotal role, the activity of RNR must be exquisitely regulated to maintain a balanced supply of dNTPs, thereby ensuring genomic integrity.[4][5] Any imbalance in the dNTP pool can lead to increased mutation rates and cellular dysfunction.[6]

The primary mechanism governing RNR's function is a sophisticated system of allosteric regulation, where effector molecules bind to sites distal to the catalytic center to modulate enzyme activity.[3][5] Among these allosteric effectors, dATP plays a unique and potent role, acting as a general inhibitor of RNR activity across most classes of the enzyme.[1][3][4] Understanding the molecular basis of dATP-mediated inhibition is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutics, particularly in oncology and virology.[1][2]

The Dual Allosteric Sites of Class I RNR: A Tale of Two Regulatory Inputs

Class I RNRs, found in eukaryotes and many prokaryotes, are composed of two subunits: a large catalytic subunit (α or R1) and a smaller radical-generating subunit (β or R2).[2][5] The large subunit houses the catalytic site and two distinct allosteric sites that are central to dATP's regulatory function: the specificity site (s-site) and the activity site (a-site).[5][7]

-

The Specificity Site (s-site): This site controls which of the four ribonucleotide substrates (ADP, GDP, CDP, UDP) will be reduced.[3][5] The binding of different effector molecules (ATP, dATP, dGTP, or TTP) to the s-site induces conformational changes that alter the substrate preference of the catalytic site.[5][8] For instance, when dATP or ATP binds to the s-site, the enzyme preferentially reduces pyrimidine substrates (CDP and UDP).[3][5]

-

The Activity Site (a-site): Located within the N-terminal "ATP-cone" domain of the α subunit, this site acts as a master on/off switch for the enzyme's overall activity.[1][9][10] Binding of ATP to the a-site activates the enzyme, signaling a need for DNA precursors.[3] Conversely, the binding of dATP to this same site leads to potent inhibition, indicating a surplus of deoxyadenosine nucleotides.[1][3]

It is the high affinity of dATP for the a-site that allows it to outcompete the more abundant cellular ATP, ensuring a sensitive feedback inhibition mechanism.[7]

The Structural Basis of dATP-Mediated Inhibition: A Story of Oligomerization

The binding of dATP to the a-site triggers a dramatic conformational change in the RNR complex, leading to the formation of higher-order oligomeric structures that are catalytically inactive.[1][8][9] The nature of these inactive oligomers differs between species, highlighting an evolutionary divergence in the precise mechanism of inhibition.

In Human RNR: The Formation of an Inactive Hexamer (α6)

In human RNR, the binding of inhibitory concentrations of dATP to the a-site of the α subunit induces its oligomerization into a stable, ring-shaped hexamer (α6).[1][2][11] This α6 ring structure effectively prevents the smaller β subunit from docking with the α subunit.[1][2] This sequestration of the catalytic subunit from the radical-generating subunit is the crux of the inhibition, as the essential radical transfer required for catalysis is blocked.[1][12]

Interestingly, the activating effector ATP also promotes the formation of an α6 hexamer.[1][2] However, the dATP-induced hexamer is significantly more stable.[1][2] The ATP-bound hexamer is more dynamic, allowing for the association of the β subunit and subsequent catalytic activity.[1][2] This difference in the stability of the hexameric rings forms the basis of the allosteric switch between activation and inhibition.[1][2]

Visualizing the Allosteric Switch in Human RNR

Caption: Allosteric regulation of human RNR by ATP and dATP.

In E. coli RNR: Formation of an α4β4 Ring

In contrast to the human enzyme, the E. coli Class Ia RNR is inhibited by dATP through the formation of a different inactive oligomer, an α4β4 ring.[4] In this configuration, the α and β subunits alternate, but the β subunits are held at a distance from the active sites of the α subunits, again preventing the necessary radical transfer.[4] The binding of ATP to the a-site promotes the dissociation of this inactive ring into active α2β2 complexes.[4][13] This highlights a conserved principle of inhibitory oligomerization achieved through distinct structural arrangements.

Experimental Methodologies for Studying dATP-Mediated Allosteric Regulation

A multi-faceted experimental approach is required to fully characterize the allosteric inhibition of RNR by dATP. The choice of methodology should be guided by the specific research question, whether it is elucidating structural changes, quantifying inhibitory potency, or screening for novel allosteric modulators.

RNR Activity Assays: Quantifying Inhibition

The cornerstone of studying RNR regulation is the activity assay, which measures the conversion of a ribonucleotide substrate to its deoxyribonucleotide product.

Principle: The most common and robust method involves the use of a radiolabeled substrate, such as [5-³H]CDP.[1][2] The enzymatic reaction releases the tritium from the C5 position of the pyrimidine ring into the aqueous solvent. The radioactivity of the tritiated water formed is then quantified by scintillation counting, providing a direct measure of enzyme activity.

Self-Validating Protocol: [³H]CDP-Based RNR Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol.[1][2]

-

RNR Subunits: Purified α and β subunits (e.g., 4 µM α and 20 µM β).[1][2] The excess of one subunit ensures that the other is the limiting factor.

-

Substrate: A mixture of unlabeled CDP and [5-³H]CDP (e.g., 2 mM total CDP).[1][2]

-

Reducing System: Human thioredoxin 1 (hTrx1), human thioredoxin reductase 1 (hTrxR1), and NADPH.[1][2] This system regenerates the active-site cysteine residues of RNR.

-

Allosteric Activator: ATP (e.g., 3 mM) to ensure basal activity.[1][2]

-

-

Inhibitor Titration: To parallel reaction mixtures, add varying concentrations of dATP. A typical range would span from nanomolar to high micromolar to determine the IC₅₀ or Kᵢ.

-

Initiation and Incubation: Pre-incubate all components at 37°C for 1 minute before initiating the reaction by adding the final component (e.g., the enzyme).[1][2] Incubate at 37°C for a defined period (e.g., 10-20 minutes) where the reaction is linear.

-

Quenching the Reaction: Terminate the reaction by adding an acid, such as 10% trichloroacetic acid (TCA).

-

Separation of Tritiated Water: Add a slurry of activated charcoal to the quenched reaction. The charcoal binds the unreacted radiolabeled substrate and product, while the tritiated water remains in the supernatant.

-

Quantification: Centrifuge the mixture to pellet the charcoal. Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the measured activity as a function of dATP concentration. Fit the data to a suitable inhibition model to determine the IC₅₀.

Causality Behind Experimental Choices:

-

Radiolabeled Substrate: Provides a highly sensitive and direct measure of product formation, avoiding potential interference from other components in the reaction mixture.

-

Thioredoxin/Thioredoxin Reductase System: This is the physiological reducing system for RNR and is essential for maintaining catalytic turnover.

-

Inhibitor Titration: Allows for the determination of the dose-dependent effect of dATP and the calculation of key inhibitory parameters.

Table 1: Representative Kinetic Parameters for dATP Binding to RNR

| RNR Source | Allosteric Site | Dissociation Constant (K_d) | Reference |

| Murine RNR | Specificity Site | 0.07 µM | [1] |

| Murine RNR | Activity Site | 1.5 µM | [1] |

| E. coli RNR | Activity Site (Ki for inhibition) | ~20 µM | [9] |

Structural Biology Techniques: Visualizing the Inactive State

To understand the mechanism of inhibition, it is crucial to visualize the structural changes induced by dATP.

-

X-ray Crystallography: This technique provides high-resolution atomic structures of the RNR-dATP complex.[1][11] It has been instrumental in revealing the α6 hexameric ring of human RNR and the α4β4 ring of E. coli RNR.[1][4] The causality for its use lies in its ability to provide precise atomic coordinates, allowing for a detailed analysis of the interfaces between subunits and the conformation of the dATP binding pocket.

-

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for studying the overall shape and oligomeric state of proteins in solution.[1][14] Unlike crystallography, which requires protein crystals, SAXS provides information about the native conformation in a more physiological buffer environment. It has been critical in demonstrating that both ATP and dATP induce hexamer formation in human RNR in solution and in studying the stability of these oligomers.[1]

-

Cryo-Electron Microscopy (Cryo-EM): This technique is particularly useful for studying large, dynamic protein complexes that are difficult to crystallize.[9][12] Cryo-EM has been used to visualize the entire α6-ββ'-dATP holocomplex, providing a more complete picture of the inhibited state.[11]

Visualizing the Experimental Workflow

Caption: A workflow for investigating dATP-mediated RNR inhibition.

Implications for Drug Development

The allosteric a-site of RNR represents a compelling target for the development of novel anticancer and antiviral drugs.[1][15] By mimicking the inhibitory action of dATP, small molecules could be designed to shut down DNA synthesis in rapidly proliferating cancer cells or virus-infected cells.

Advantages of Targeting the Allosteric Site:

-

High Specificity: Allosteric sites are often less conserved than catalytic sites, offering the potential for developing highly specific inhibitors with fewer off-target effects.[16]

-

Novel Mechanism of Action: Allosteric inhibitors do not compete with the endogenous substrate, which can be an advantage in cellular environments with high substrate concentrations.

-

Modulation of Activity: Allosteric modulators can be either inhibitors or activators, providing a broader range of therapeutic possibilities.

The detailed structural and functional understanding of how dATP induces the inactive, oligomeric state of RNR provides a roadmap for the rational design of such allosteric drugs.[11][17] Computational methods, such as molecular dynamics simulations and virtual screening, can be employed to identify novel chemical scaffolds that bind to the a-site and stabilize the inhibited conformation of the enzyme.[16]

Conclusion

The allosteric regulation of ribonucleotide reductase by dATP is a masterful example of molecular control, ensuring the balanced production of DNA precursors. Through the induction of inactive oligomeric states, dATP acts as a powerful feedback inhibitor, preventing the overproduction of deoxyribonucleotides. For researchers in both basic science and drug discovery, a deep understanding of this mechanism, supported by robust experimental methodologies, is essential. The intricate dance between dATP and RNR not only illuminates a fundamental biological process but also opens new avenues for therapeutic intervention against diseases characterized by uncontrolled cell proliferation.

References

-

Ando, N., Brignole, E. J., Zimanyi, C. M., Funk, M. A., Yokoyama, K., Drennan, C. L., & Nocera, D. G. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(3), 373–381. [Link]

-

Zimanyi, C. M., Chen, P. Y., Kang, G., Funk, M. A., & Drennan, C. L. (2016). Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli. eLife, 5, e07247. [Link]

-

Larsson, K. M. (2017). Class I Ribonucleotide Reductases: overall activity regulation, oligomerization, and drug targeting. Diva-Portal.org. [Link]

-

Wikipedia. (2023). Ribonucleotide reductase. In Wikipedia. [Link]

-

Ando, N., Brignole, E. J., Zimanyi, C. M., Funk, M. A., Yokoyama, K., Drennan, C. L., & Nocera, D. G. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Biochemistry, 55(3), 373–381. [Link]

-

Greene, B. L., Min, D. B., Zimanyi, C. M., & Drennan, C. L. (2021). How ATP and dATP act as molecular switches to regulate enzymatic activity in the prototypic bacterial class Ia ribonucleotide reductase. bioRxiv. [Link]

-

Ahmad, M. F., & Dealwis, C. (2013). The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase. Progress in molecular biology and translational science, 117, 389–410. [Link]

-

Wang, Z., Chen, Z., Zhao, Y., & Zhang, H. (2025). Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2320145. [Link]

-

Ahmad, M. F., & Dealwis, C. (2013). The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase. ResearchGate. [Link]

-

Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Dealwis, C. (2011). Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization. OSTI.GOV. [Link]

-

Greene, B. L., Min, D. B., Zimanyi, C. M., & Drennan, C. L. (2024). How ATP and dATP Act as Molecular Switches to Regulate Enzymatic Activity in the Prototypical Bacterial Class Ia Ribonucleotide Reductase. Biochemistry, 63(18), 2639–2651. [Link]

-

Rozman Grinberg, I., Lundin, D., Sahlin, M., Crona, M., Berggren, G., Hofer, A., & Sjöberg, B. M. (2021). Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy. Frontiers in Molecular Biosciences, 8, 709664. [Link]

-

Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 12, e86124. [Link]

-

Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2024). Nucleotide binding to the ATP-cone in anaerobic ribonucleotide reductases allosterically regulates activity by modulating substrate binding. eLife, 12, e86124. [Link]

-

CD Biosynsis. (n.d.). Allosteric Regulation Engineering. CD Biosynsis. [Link]

-

Lisi, G. P., & Loria, J. P. (2016). Solution NMR Spectroscopy for the Study of Enzyme Allostery. Chembiochem : a European journal of chemical biology, 17(21), 2019–2029. [Link]

-

Fairman, J. W., Wijerathna, S. R., Ahmad, M. F., Xu, H., Riera, T. V., & Dealwis, C. (2011). STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION. Structure (London, England : 1993), 19(10), 1475–1484. [Link]

-

Burrell, A. L., Lhermitte, C. R., & Boal, A. K. (2022). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE, 17(6), e0269273. [Link]

-

Hofer, A., Ekanem, J. T., & Thelander, L. (2011). DNA building blocks: keeping control of manufacture. Critical Reviews in Biochemistry and Molecular Biology, 47(1), 51–63. [Link]

-

ResearchGate. (n.d.). The general allosteric regulation of the different classes of RNR. ResearchGate. [Link]

-

Ando, N. (2015). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. DSpace@MIT. [Link]

-

Wijerathna, S. R., & Dealwis, C. (2022). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Biomolecules, 12(6), 815. [Link]

-

Yang, J. S., Park, S. J., & Kim, S. (2012). Rational Engineering of Enzyme Allosteric Regulation through Sequence Evolution Analysis. PLoS Computational Biology, 8(7), e1002612. [Link]

-

Semantic Scholar. (n.d.). Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. Semantic Scholar. [Link]

-

Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 12, e86124. [Link]

-

Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Medium. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

Black, M. T., St. Martin, A., & Lu, H. (2022). Ribonucleotide reductase, a novel drug target for gonorrhea. eLife, 11, e67447. [Link]

-

Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

-

Khan, M. A., Alanazi, A. M., & Al-Dhfyan, A. (2022). Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study. Molecules, 27(18), 5899. [Link]

-

von Rabenau, C. (2022). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]

-

Experimental and Molecular Docking Studies of Inhibitor Mechanisms for Ribonucleotide reductase. (n.d.). SciSpace. [Link]

-

Martínez-Carranza, M., Dahl, L., Johansson, R., Sahlin, M., Sjöberg, B. M., & Lundin, D. (2023). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone mediates long-range order. bioRxiv. [Link]

Sources

- 1. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 4. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]

- 5. diva-portal.org [diva-portal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structural Basis for the Allosteric Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Solution Structure of the dATP-Inactivated Class I Ribonucleotide Reductase From Leeuwenhoekiella blandensis by SAXS and Cryo-Electron Microscopy [frontiersin.org]

- 10. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 11. Structural basis for allosteric regulation of human ribonucleotide reductase by nucleotide-induced oligomerization (Journal Article) | OSTI.GOV [osti.gov]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer [dspace.mit.edu]

- 15. Ribonucleotide reductase, a novel drug target for gonorrhea | eLife [elifesciences.org]

- 16. Decoding allosteric landscapes: computational methodologies for enzyme modulation and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Deoxyadenosine Triphosphate (dATP): A Cornerstone of Life's Code and a Catalyst for Scientific Revolution

An In-depth Technical Guide on its Historical Discovery and Enduring Significance for Researchers, Scientists, and Drug Development Professionals.

Abstract

Deoxyadenosine triphosphate (dATP), a fundamental deoxyribonucleoside triphosphate, stands as a central pillar in the architecture of life and a critical tool in the armamentarium of modern molecular biology. This in-depth technical guide navigates the historical odyssey of its discovery, inextricably linked to the very unraveling of DNA's secrets, and elucidates its profound and multifaceted significance. From its primary role as an indispensable building block in DNA replication and repair to its nuanced function as an allosteric regulator and a key player in pathological states, dATP continues to be a molecule of immense interest. This guide provides a comprehensive exploration of its biochemical properties, its pivotal role in cellular processes, its wide-ranging applications in research and biotechnology, and its emerging potential as a therapeutic target.

Introduction: The Molecular Blueprint's Essential Component

Deoxyadenosine triphosphate (dATP) is a purine nucleotide, one of the four essential precursors for the synthesis of deoxyribonucleic acid (DNA).[1] Its molecular architecture comprises a deoxyribose sugar, the nitrogenous base adenine, and a triphosphate group.[2] The high-energy phosphate bonds within the triphosphate moiety provide the thermodynamic driving force for the polymerization of DNA, a process catalyzed by DNA polymerases.[3] Beyond this foundational role, dATP is a critical allosteric effector, modulating the activity of key enzymes involved in nucleotide metabolism, and its intracellular concentration is meticulously regulated to ensure genomic integrity.[4]

This guide will delve into the historical context of dATP's discovery, tracing the scientific milestones that unveiled its existence and function. It will then provide a detailed examination of its biochemical properties and its central role in the intricate machinery of the cell. Finally, it will explore the vast landscape of its applications, from routine laboratory techniques to the cutting edge of drug development, offering insights for researchers and professionals in the life sciences.

The Unveiling of a Building Block: A Historical Perspective

The discovery of dATP is not a singular event but rather a culmination of decades of research that progressively illuminated the chemical nature of heredity. The journey began with the initial identification of the components of nucleic acids and led to the landmark experiments that demonstrated the enzymatic synthesis of DNA.

Early Glimpses: From "Nuclein" to Nucleotides

The story of dATP begins with the discovery of DNA itself. In 1869 , the Swiss physician Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[5][6] This seminal discovery laid the groundwork for future investigations into the chemical composition of the genetic material.

Subsequent decades saw the gradual dissection of nuclein into its constituent parts. By the early 20th century, it was established that nucleic acids were composed of phosphate groups, a sugar (later identified as deoxyribose in DNA), and four nitrogenous bases: adenine (A), guanine (G), cytosine (C), and thymine (T).[7] The concept of the "nucleotide" as the fundamental repeating unit of nucleic acids was solidified through the work of Phoebus Levene , who correctly identified the phosphate-sugar-base linkage.[7]

The Dawn of Enzymatic Synthesis: Arthur Kornberg's Pivotal Work

The true significance of dATP as a direct precursor for DNA synthesis was unveiled through the pioneering work of Arthur Kornberg in the 1950s. At a time when the mechanism of DNA replication was purely theoretical, Kornberg embarked on a quest to reconstitute this fundamental process in a cell-free system.[8]

His groundbreaking experiments with E. coli extracts led to the isolation and characterization of the first DNA polymerase, now known as DNA polymerase I.[8][9] Kornberg's crucial discovery, for which he was awarded the Nobel Prize in Physiology or Medicine in 1959, was that this enzyme required a DNA template and all four deoxyribonucleoside triphosphates (dNTPs) – dATP, dGTP, dCTP, and dTTP – to synthesize a new DNA strand.[9][10][11] This was the first definitive demonstration of the role of dATP and its counterparts as the immediate substrates for DNA polymerization.[10]

Kornberg's work not only elucidated the fundamental mechanism of DNA replication but also firmly established the biochemical identity and indispensable role of dATP. His in vitro DNA synthesis system provided the first experimental proof of the template-directed nature of DNA replication, a cornerstone of molecular biology.

Biochemical Properties and Cellular Significance

The multifaceted roles of dATP in cellular physiology stem from its unique chemical structure and its central position in nucleotide metabolism.

Molecular Structure and Energetics

dATP is structurally similar to adenosine triphosphate (ATP), the primary energy currency of the cell, with the key difference being the absence of a hydroxyl group at the 2' position of the ribose sugar, which is instead a deoxyribose.[2] The triphosphate tail of dATP stores a significant amount of chemical energy in its phosphoanhydride bonds. The hydrolysis of the terminal pyrophosphate during its incorporation into a growing DNA chain provides the energy required for the formation of the phosphodiester bond.[3]

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ |

| Molar Mass | 491.18 g/mol |

| UV Absorption Max (λmax) | 259 nm |

| Extinction Coefficient (ε) at λmax | 15,400 M⁻¹cm⁻¹ (at pH 7.0) |

The Engine of Replication and Repair: dATP in DNA Synthesis

The primary and most well-understood function of dATP is its role as a substrate for DNA polymerases during DNA replication and repair.[3] DNA polymerases catalyze the template-directed addition of dNTPs to the 3'-hydroxyl end of a growing DNA strand.[2] dATP is specifically incorporated opposite a thymine (T) residue on the template strand, forming a stable A-T base pair through two hydrogen bonds.[3] The fidelity of this base pairing is crucial for the accurate transmission of genetic information.

Experimental Workflow: In Vitro DNA Polymerization Assay

A classic method to demonstrate the requirement of dATP for DNA synthesis is the in vitro DNA polymerization assay, a direct descendant of Kornberg's original experiments.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, and dithiothreitol.

-

Component Addition: To the buffer, add a DNA template (e.g., single-stranded M13 DNA), a short DNA primer complementary to a region of the template, and DNA polymerase I.

-

dNTP Addition: Divide the reaction into four tubes. To three tubes, add a mixture of three of the four dNTPs, each omitting one (e.g., -dATP, -dGTP, -dCTP, -dTTP). To the fourth tube (positive control), add all four dNTPs, with one being radioactively labeled (e.g., [α-³²P]dATP) for detection.

-

Incubation: Incubate all tubes at the optimal temperature for the DNA polymerase (e.g., 37°C).

-

Precipitation and Washing: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized DNA. Wash the precipitate with cold TCA and then ethanol to remove unincorporated dNTPs.

-

Quantification: Measure the radioactivity of the precipitate using a scintillation counter.

Expected Outcome: Significant radioactivity will only be detected in the positive control tube containing all four dNTPs, demonstrating that DNA synthesis is strictly dependent on the presence of all precursors, including dATP.

Caption: Workflow for in vitro DNA polymerization assay.

A Master Regulator: Allosteric Control of Ribonucleotide Reductase

Beyond its role as a building block, dATP is a critical allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the rate-limiting step in dNTP synthesis.[12] This regulation is a key mechanism for maintaining the appropriate balance of the four dNTPs, which is essential for high-fidelity DNA replication.

dATP acts as a feedback inhibitor of RNR.[13] When dATP levels are high, it binds to an allosteric activity site on the RNR enzyme, inducing a conformational change that inhibits its overall catalytic activity.[1] This prevents the overproduction of all deoxyribonucleotides, thus maintaining dNTP pool homeostasis. Conversely, ATP binding to the same site activates the enzyme.[1] This intricate regulatory system ensures that dNTPs are produced primarily during the S phase of the cell cycle when DNA replication occurs.[13]

Caption: Allosteric regulation of Ribonucleotide Reductase by dATP and ATP.

dATP in Pathology: The Case of Adenosine Deaminase Deficiency

The critical importance of maintaining balanced dATP pools is starkly illustrated in the genetic disorder Adenosine Deaminase (ADA) deficiency. ADA is an enzyme in the purine salvage pathway that deaminates adenosine and deoxyadenosine. A deficiency in ADA leads to the accumulation of deoxyadenosine, which is then phosphorylated to dATP.

The resulting high intracellular concentrations of dATP are toxic, particularly to lymphocytes, leading to severe combined immunodeficiency (SCID). The excess dATP potently inhibits ribonucleotide reductase, leading to a depletion of the other three dNTPs (dGTP, dCTP, and dTTP). This severe imbalance in the dNTP pool stalls DNA replication and induces apoptosis in rapidly dividing lymphocytes, causing a profound impairment of the immune system.

Applications in Research and Drug Development

The fundamental role of dATP in DNA synthesis has made it an indispensable reagent in a vast array of molecular biology techniques and a target for therapeutic intervention.

A Staple in the Molecular Biologist's Toolkit

dATP, along with the other dNTPs, is a core component of numerous in vitro nucleic acid amplification and sequencing technologies.

-

Polymerase Chain Reaction (PCR): In PCR, dATP is a substrate for thermostable DNA polymerases that amplify specific DNA sequences exponentially.[14] The concentration and purity of dATP are critical for the efficiency and fidelity of the PCR reaction.

-

DNA Sequencing: In Sanger sequencing, dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group, are used as chain terminators. The controlled incorporation of ddNTPs, including ddATP, generates a series of DNA fragments of different lengths, which are then resolved to determine the DNA sequence. In next-generation sequencing (NGS) technologies, fluorescently labeled dNTPs are often used to identify the sequence of a DNA template in a massively parallel fashion.

-

cDNA Synthesis: Reverse transcriptase enzymes use dATP and other dNTPs to synthesize complementary DNA (cDNA) from an RNA template, a crucial step in gene expression analysis.[3]

dATP Analogs in Drug Development

The central role of dATP in DNA replication has made the enzymes that utilize it attractive targets for antiviral and anticancer therapies. Nucleoside analogs, which are structurally similar to natural deoxynucleosides, can be phosphorylated to their triphosphate forms within the cell and act as competitive inhibitors or chain terminators of DNA polymerases.

For example, Vidarabine (Ara-A), an analog of adenosine, is converted intracellularly to Ara-ATP. Triphosphorylated vidarabine competitively inhibits dATP, leading to the formation of "faulty" DNA and inhibiting viral DNA synthesis.[15] The development of novel dATP analogs remains an active area of research for creating more potent and selective therapeutic agents.

Future Directions and Conclusion

From its initial discovery as an essential component for DNA synthesis to its current status as a versatile tool and therapeutic target, dATP has played a central role in the advancement of the life sciences. Future research will likely continue to uncover more nuanced roles for dATP in cellular signaling and regulation. The development of sophisticated analytical techniques will enable a more precise understanding of the spatiotemporal dynamics of dNTP pools within the cell, providing further insights into the intricate mechanisms that govern genome stability.

References

-

baseclick GmbH. dATP: Role in DNA Synthesis, Research & Applications. Available from: [Link]

- Mathews, C. K.

-

YourGenome. The History of DNA Timeline. (2024). Available from: [Link]

- Kornberg, A. Biologic Synthesis of Deoxyribonucleic Acid. Science131, 1503-1508 (1960).

-

Excedr. dATP: What Is Deoxyadenosine Triphosphate?. (2022). Available from: [Link]

-

National Library of Medicine. The Synthesis of DNA, 1953-1959 | Arthur Kornberg. Available from: [Link]

- Zhang, J. et al. Improved Synthesis of Deoxyadenosine Triphosphate by Saccharomyces cerevisiae Using an Efficient ATP Regeneration System: Optimization of Response Surface Analysis. Molecules28, 4289 (2023).

- Chabes, A., & Stillman, B. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells. DNA Repair (Amst.)19, 3-9 (2014).

- Gefter, M. L., Molineux, I. J., Kornberg, T., & Khorana, H. G. Deoxyribonucleic Acid Synthesis in Cell-free Extracts. J. Biol. Chem.247, 3321-3326 (1972).

-

University of California, Berkeley. Arthur Kornberg discovered (the first) DNA polymerase. Available from: [Link]

- Khan, F. A. Celebrating 70 years of DNA discovery: exploring the Blueprint of Life. Gene877, 147544 (2023).

- Shuman, S. A Comparative Study for Incorporation of 8-oxo-dATP in DNA by Human DNA Polymerases. Preprints2023, 2023121390.

- Showalter, A. K., & Tsai, M. D. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Biochemistry53, 279-291 (2014).

- Stillman, B. Deoxynucleoside triphosphate (dNTP) synthesis and destruction regulate the replication of both cell and virus genomes. Proc. Natl. Acad. Sci. U.S.A.110, 13996-13997 (2013).

- Kornberg, A.

-

Wikipedia. Arthur Kornberg. Available from: [Link]

- Barker, S., et al. Isolation and detection of DNA–protein crosslinks in mammalian cells. Nucleic Acids Res.52, 1-18 (2024).

-

Scalar. Chapter 15: Grunberg-Manago, Ochoa and Kornberg discover enzymes that can synthesize polynucleotides. Available from: [Link]

-

PharmaFactz. Synthesis of Deoxyribonucleotides - Biochemistry. Available from: [Link]

-

AlphaBiolabs UK. The History of DNA Discovery. (2023). Available from: [Link]

-

Quora. Why are dNTPs used as precursors for DNA polymerase reaction rather than dNDPs?. Available from: [Link]

-

Taylor & Francis. DATP – Knowledge and References. Available from: [Link]

-

National Library of Medicine. The Discovery of the Double Helix, 1951-1953 | Francis Crick. Available from: [Link]

-

YourGenome. How was DNA discovered? The discovery of DNA: the first building blocks. (2021). Available from: [Link]

-

Science History Institute. Francis Crick, Rosalind Franklin, James Watson, and Maurice Wilkins. (2023). Available from: [Link]

-

Taylor & Francis. DATP. Available from: [Link]

Sources

- 1. Mechanisms of dNTP supply that play an essential role in maintaining genome integrity in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]

- 3. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]

- 4. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The History of DNA Timeline | DNA Worldwide [dna-worldwide.com]

- 6. How was DNA discovered? The discovery of DNA: the first building blocks [yourgenome.org]

- 7. The History of DNA Discovery | AlphaBiolabs UK [alphabiolabs.co.uk]

- 8. resources.biomol.com [resources.biomol.com]

- 9. Arthur Kornberg - Wikipedia [en.wikipedia.org]

- 10. arthurkornberg.stanford.edu [arthurkornberg.stanford.edu]

- 11. profiles.nlm.nih.gov [profiles.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. pnas.org [pnas.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Supply chain | MIT News | Massachusetts Institute of Technology [news.mit.edu]

Executive Summary: The Substrate as a Checkpoint

Topic: dATP’s Role in Viral DNA Synthesis: Mechanisms, Regulation, and Therapeutic Competition Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

In the context of viral replication, 2'-deoxyadenosine-5'-triphosphate (dATP) is far more than a passive building block.[1] It serves as a critical kinetic checkpoint for viral polymerases and a primary target for host restriction factors. For drug development professionals, understanding the intricate balance between endogenous dATP pools and adenosine analog inhibitors (e.g., Tenofovir diphosphate) is the difference between a potent antiviral and a failed candidate.

This guide moves beyond basic textbook definitions to explore the pre-steady-state kinetics of dATP incorporation, the host-pathogen arms race involving SAMHD1-mediated pool depletion, and the quantification methodologies required to validate these mechanisms in high-throughput settings.

Mechanistic Enzymology: Viral vs. Host Polymerases

Viral DNA polymerases (e.g., HIV-1 Reverse Transcriptase, HSV DNA Pol) and host polymerases (e.g., Pol

The Kinetic Pathway

The incorporation of dATP does not follow simple Michaelis-Menten equilibrium during rapid viral replication. It is governed by an "induced-fit" mechanism where a conformational change precedes the chemical step.

-

Step 1: Ground State Binding: The polymerase-DNA complex (

) binds dATP.[1] -

Step 2: Conformational Change (Rate-Limiting): The "fingers" domain of the polymerase closes around the dATP, aligning the

-phosphate for nucleophilic attack. This step ( -

Step 3: Chemistry: The 3'-OH of the primer strand attacks the

-phosphate (

Critical Insight: Viral polymerases often have a higher

Visualization: Kinetic Mechanism of dATP Incorporation

Figure 1: The minimal kinetic scheme for viral polymerase nucleotide incorporation. The conformational change (red) is often the fidelity checkpoint.

The Competitive Landscape: dATP vs. NRTIs[4]

The efficacy of adenosine analogs (e.g., Tenofovir, Didanosine) relies entirely on their ability to outcompete endogenous dATP. This competition is quantified not just by

Structural Basis of Discrimination

-

Ribose Selectivity: Viral RTs (Reverse Transcriptases) lack the "steric gate" (often a Tyrosine or Phenylalanine residue) found in high-fidelity polymerases that clashes with the 2'-OH of RNA. However, they must still discriminate dATP from rATP.[1]

-

3'-OH Absence: NRTIs lack the 3'-OH group.[2] Once incorporated, they act as obligate chain terminators because the next incoming dATP cannot form a phosphodiester bond.

Quantitative Comparison

| Parameter | Endogenous dATP | Adenosine Analog (e.g., Tenofovir-DP) | Impact on Replication |

| Analogs often bind tighter than natural substrate.[1] | |||

| Analogs are incorporated slower, but sufficient to terminate.[1] | |||

| Variable (regulated) | Long (trapped as diphosphate) | High intracellular stability drives competition.[1] |

Expert Note: In resistant viral mutants (e.g., HIV K65R), the polymerase active site is altered to selectively decrease the

Host Defense: The dATP Starvation Strategy

The host cell employs a "scorched earth" policy regarding dATP to prevent viral replication.

SAMHD1: The Metabolic Restriction Factor

SAMHD1 (Sterile Alpha Motif and HD domain-containing protein 1) is a dNTP triphosphohydrolase.[5][6][7][8] It cleaves dATP into deoxyadenosine and inorganic triphosphate.

-

Mechanism: In non-dividing cells (macrophages, resting T-cells), SAMHD1 depletes dATP pools to

.[1] -

Consequence: The

of HIV-1 RT for dATP is -

Viral Counter-measure: HIV-2 and SIV encode Vpx , a protein that targets SAMHD1 for proteasomal degradation, restoring dATP levels.[1]

Visualization: The Battle for the dATP Pool

Figure 2: Host restriction via SAMHD1-mediated dATP depletion and viral antagonism via Vpx.[1][6][7]

Experimental Protocols

To validate dATP kinetics or pool modulation, robust protocols are required.[1]

Protocol A: Pre-Steady-State Burst Analysis

Objective: Determine the active site concentration and incorporation rate (

Methodology:

-

Enzyme Preparation: Mix viral polymerase (e.g., 200 nM) with 5'-radiolabeled DNA primer/template (100 nM).[1] Note: Enzyme is in excess to ensure single-turnover conditions.

-

Rapid Mixing: Use a Quench-Flow instrument .[1][9]

-

Syringe A: Enzyme:DNA complex.

-

Syringe B: dATP (varying concentrations) +

(10 mM).[1]

-

-

Reaction: Mix A and B. Incubate for times ranging from 5 ms to 500 ms.

-

Quenching: Quench with 0.5 M EDTA (chelates

, instantly stopping catalysis). -

Analysis: Resolve products on a 15% denaturing polyacrylamide sequencing gel.

-

Data Fitting: Fit product formation to the burst equation:

.[1]

Self-Validating Check: The "burst" amplitude should match the concentration of active enzyme active sites. If the amplitude is lower than the protein concentration, a portion of your enzyme is inactive.

Protocol B: LC-MS/MS Quantification of dATP Pools

Objective: Measure intracellular dATP levels in infected vs. treated cells.

Methodology:

-

Cell Lysis: Wash cells with ice-cold PBS.[1] Lyse immediately with 60% Methanol / 1% TCA at -20°C. Why? TCA precipitates proteins immediately to stop metabolic turnover; cold methanol enhances extraction.

-

Internal Standard: Spike with stable isotope-labeled dATP (

, -

Chromatography: Use an Anion Exchange column (e.g., BioBasic AX) or Ion-Pairing Reverse Phase (using DMHA).[1] Why? dATP is highly polar and negatively charged; standard C18 will not retain it.

-

Detection: Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Transition:

(Adenine base fragment).[1]

References

-

Kinetics of HIV-1 RT: Johnson, K. A., et al. "Pre-steady-state kinetic analysis of HIV-1 reverse transcriptase."[1] Methods in Enzymology, 1995.[1] Link

-

SAMHD1 Mechanism: Goldstone, D. C., et al. "HIV-1 restriction factor SAMHD1 is a deoxynucleoside triphosphate triphosphohydrolase."[1][8][10] Nature, 2011.[1] Link[1]

-

dNTP Pool Quantification: Cohen, S., et al.[1] "A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels." Pharmaceutical Research, 2009.[1] Link

-

Tenofovir Mechanism: Suo, Z., & Johnson, K. A.[1] "Selective inhibition of HIV-1 reverse transcriptase by an antiviral inhibitor, (R)-9-(2-phosphonylmethoxypropyl)adenine."[1] Journal of Biological Chemistry, 1998. Link

-

Viral RNR Regulation: Lembo, D., et al. "Modulation of Ribonucleotide Reductase by Viral Infections."[1] Current Medicinal Chemistry, 2010.[1] Link

Sources